molecular formula C21H22N6O5S B2449565 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-28-7

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2449565
CAS RN: 847190-28-7
M. Wt: 470.5
InChI Key: IHIMMJNMAQJURK-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N6O5S and its molecular weight is 470.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

  • Regioselective Amination and Alkylation

    This compound is notable for its unique reactions with alkylamides in liquid ammonia, leading to 7-amino derivatives. Its interaction with methylamine results in a mixture of isomeric alkylaminated products. These reactions demonstrate its potential in selective chemical synthesis (Gulevskaya et al., 1994).

  • Synthesis of Derivatives

    It is involved in reactions that synthesize derivatives like 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. These processes highlight its role in the formation of complex organic structures with potential applications in various fields of chemistry (Yoneda et al., 1981).

  • Labeling and Mechanistic Investigations

    The use of labeled versions of similar compounds, like [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, facilitates mechanistic investigations in organic chemistry. This shows the utility of the compound in studying chemical reactions and pathways (Sako et al., 2000).

  • Molecular Structures and Crystal Studies

    Studies on similar compounds provide insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science and pharmaceuticals (Trilleras et al., 2009).

  • Synthesis of Pyrimido[4,5-B]Azepines

    The compound’s derivatives are used in creating pyrimido[4,5-b]azepine derivatives, indicating its role in the development of new chemical entities with potential therapeutic or material applications (Inazumi et al., 1994).

  • Formation of Modified Thieno[2,3-D]Pyrimidines

    Its reaction with various hydrazines leads to the formation of modified thieno[2,3-d]pyrimidines, suggesting its potential in creating novel compounds with diverse chemical properties (Tumkevičius, 1994).

  • Facile Synthesis of Heterocyclic Compounds

    The compound is instrumental in a simple and efficient method for synthesizing fused heterocyclic compounds. This highlights its importance in synthetic organic chemistry (Wang et al., 2016).

properties

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5S/c1-24-18-16(20(29)25(2)21(24)30)19(33-12-15(28)26-10-4-3-5-11-26)23-17(22-18)13-6-8-14(9-7-13)27(31)32/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIMMJNMAQJURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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